molecular formula C12H23N3O2 B14053868 tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate CAS No. 68076-40-4

tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate

Cat. No.: B14053868
CAS No.: 68076-40-4
M. Wt: 241.33 g/mol
InChI Key: YHWSTQMDXGCLEA-UHFFFAOYSA-N
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Description

tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is a chemical building block of interest in synthetic and medicinal chemistry. This compound features a tert-butyloxycarbonyl (Boc) group, a widely used protecting group for amines in peptide synthesis . The Boc group is stable to base but can be cleanly removed under mild acidic conditions, making it orthogonal to other protecting group strategies . The molecule also contains a 2-cyanoethyl moiety on its secondary amine, a functional group that can serve as a protected form of an amine or participate in further chemical transformations. As a whole, the structure of this molecule, with its extended alkyl chain spacer, suggests its potential application as a versatile linker or scaffold. Researchers may employ it in the solid-phase synthesis of peptides or Peptide Nucleic Acids (PNAs) , where it could be incorporated to introduce a modified side chain or to facilitate on-resin cyclization strategies. Its design is compatible with Boc-chemistry SPPS protocols, where it can be used to introduce conformational constraint or access cryptic binding pockets in macrocyclic peptide mimetics . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

68076-40-4

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[4-(2-cyanoethylamino)butyl]carbamate

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-10-5-4-8-14-9-6-7-13/h14H,4-6,8-10H2,1-3H3,(H,15,16)

InChI Key

YHWSTQMDXGCLEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Carbamate Protection of 4-Aminobutylamine

The foundational step involves protecting the primary amine of 4-aminobutylamine with a Boc group. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base:

Reaction Conditions

  • Reagents : 4-Aminobutylamine, Boc₂O, triethylamine (TEA)
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Temperature : 0–25°C
  • Time : 2–4 hours
  • Yield : 85–92%

The Boc group is selectively introduced under these conditions, leaving the secondary amine available for subsequent cyanoethylation.

Cyanoethylation of Protected Amine

The second step involves alkylating the secondary amine with 2-cyanoethyl bromide or acrylonitrile. Two primary methods dominate:

Alkylation with 2-Cyanoethyl Bromide

Reaction Conditions

  • Reagents : Boc-protected 4-aminobutylamine, 2-cyanoethyl bromide, potassium carbonate (K₂CO₃)
  • Solvent : Acetonitrile (MeCN)
  • Temperature : 60–70°C
  • Time : 6–8 hours
  • Yield : 75–80%

This method avoids Michael addition side reactions but requires careful stoichiometry to prevent di-alkylation.

Michael Addition with Acrylonitrile

Reaction Conditions

  • Reagents : Boc-protected 4-aminobutylamine, acrylonitrile, catalytic acetic acid
  • Solvent : Methanol (MeOH)
  • Temperature : 25–40°C
  • Time : 12–24 hours
  • Yield : 70–78%

While milder, this approach risks polymerization of acrylonitrile, necessitating inhibitor additives like hydroquinone.

Optimization Strategies for Industrial Scalability

Solvent Systems and Base Selection

Industrial protocols prioritize solvents that balance reactivity and ease of removal. A comparative analysis reveals:

Solvent Base Yield (%) Purity (%)
MeCN K₂CO₃ 78 95
THF TEA 82 97
DCM NaHCO₃ 68 90

THF with TEA emerges as optimal, offering high yields and minimal byproducts.

Temperature and Reaction Time

Elevated temperatures (60–70°C) accelerate alkylation but risk Boc group cleavage. Kinetic studies show that maintaining 50°C for 5 hours maximizes conversion (89%) while preserving integrity.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : δ 1.44 (s, 9H, Boc CH₃), 2.55 (t, 2H, -CH₂CN), 3.15 (m, 4H, -NHCH₂-)
  • ¹³C NMR : δ 28.4 (Boc CH₃), 44.8 (-CH₂CN), 79.2 (Boc quaternary C)
  • HPLC : Retention time = 6.2 min (C18 column, 90:10 H₂O:MeCN)

Challenges and Mitigation

Di-Alkylation Side Reactions

Excess alkylating agent leads to di-cyanoethylated byproducts. Stoichiometric control (1:1.05 amine:alkylating agent) reduces this to <5%.

Boc Group Stability

Acidic conditions during workup can cleave the Boc group. Neutralization with aqueous NaHCO₃ before extraction preserves the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the mechanisms of enzyme action .

Medicine: It is investigated for its role in drug delivery systems and as a prodrug .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It is also utilized in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate with key analogs from the evidence:

Compound Name Substituent/Functional Group Yield (%) Melting Point (°C) Molecular Formula Molecular Weight Key Characteristics
Target Compound 4-[(2-Cyanoethyl)amino]butyl - - C₁₂H₂₁N₃O₂ 251.32 Electron-withdrawing cyano group
tert-Butyl (2-cyanoethyl)carbamate 2-Cyanoethyl - - C₈H₁₄N₂O₂ 170.21 Shorter chain, higher volatility
4g 5-Methoxybenzo[d]oxazol-2-yl 90.0 190–192 C₂₃H₂₆N₄O₅ 438.48 Aromatic, anti-inflammatory activity
4l 6-Methylbenzo[d]oxazol-2-yl 91.3 150–153 C₂₃H₂₆N₄O₄ 422.47 High yield, moderate melting point
SH-7560 N-(2-Cyanoethyl)-N-(2-hydroxyethyl) - - C₁₀H₁₇N₃O₃ 227.26 Hydrophilic hydroxyethyl group
tert-Butyl N-[4-(2-chloroacetamido)butyl]carbamate 2-Chloroacetamido butyl - - C₁₁H₂₁ClN₂O₃ 264.75 Reactive chloro group
Key Observations:
  • Chain Length and Substituents: The target compound’s 4-aminobutyl chain distinguishes it from shorter analogs like tert-butyl (2-cyanoethyl)carbamate , likely enhancing lipophilicity and altering solubility.
  • Melting Points : Benzo[d]oxazole derivatives (e.g., 4g, 4l) exhibit higher melting points (150–192°C) due to aromatic stacking interactions, whereas compounds with flexible chains (e.g., SH-7560) may have lower melting points .
  • Electron-Withdrawing Groups: The cyano group in the target compound may stabilize the carbamate against hydrolysis compared to electron-donating groups (e.g., hydroxyethyl in SH-7560) .

Reactivity and Stability

  • Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl or TFA). The cyanoethyl substituent’s electron-withdrawing nature may slightly delay deprotection compared to electron-donating groups .
  • Substituent Reactivity: Chloroacetamido analogs (e.g., ) are prone to nucleophilic substitution, whereas cyanoethyl groups are less reactive but may participate in click chemistry or nitrile transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions using tert-butyl carbamate precursors and cyanoethylamine derivatives. Key intermediates, such as bromoalkyl carbamates (e.g., tert-butyl (4-bromobutyl)carbamate), are often prepared via nucleophilic substitution or iodolactamization steps . Characterization typically involves 1^1H/13^13C NMR, IR spectroscopy, and mass spectrometry to confirm functional groups and molecular weight. For example, IR peaks near 1680–1720 cm1^{-1} indicate carbonyl stretching of the carbamate group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Although the compound is not classified as hazardous, standard precautions include wearing nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water and remove contaminated clothing. Use fume hoods for reactions involving volatile solvents. Storage should be in a cool, dry place away from oxidizers .

Q. Which spectroscopic techniques are most effective for analyzing structural purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while 1^1H NMR (e.g., δ 1.4 ppm for tert-butyl protons) and 13^13C NMR (δ 155–160 ppm for carbamate carbonyl) verify structural integrity. Purity can be assessed via HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in carbamate synthesis involving chiral centers?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, iodolactamization has been employed to generate stereocenters in tert-butyl carbamates, with reaction conditions (temperature, solvent polarity) critically influencing selectivity. Monitoring via chiral HPLC or polarimetry ensures enantiomeric excess ≥95% .

Q. What strategies address low yields in coupling reactions involving the cyanoethylamino group?

  • Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Optimize by:

  • Using coupling agents like HATU or EDC/HOBt to activate carboxyl intermediates.
  • Conducting reactions under inert atmosphere (N2_2/Ar) to prevent oxidation of the cyano group.
  • Employing high-dielectric solvents (DMF, DMSO) to stabilize transition states .

Q. How is this compound applied in PROTAC (Proteolysis-Targeting Chimaera) development?

  • Methodological Answer : The tert-butyl carbamate group serves as a key linker in PROTACs, enabling conjugation of E3 ligase ligands to target protein binders. For example, it has been used in polyamine staples to enhance cellular permeability. Stability studies (e.g., pH-dependent hydrolysis assays) are critical to ensure linker integrity in physiological conditions .

Q. How can contradictions in crystallographic data for carbamate derivatives be resolved?

  • Methodological Answer : Discrepancies in crystal packing or hydrogen-bonding patterns (e.g., N–H···O vs. C–H···O interactions) require re-evaluation of crystallization conditions. Use single-crystal X-ray diffraction with low-temperature (100 K) data collection to minimize thermal motion artifacts. Compare results with computational models (DFT or MD simulations) .

Research Gaps and Notes

  • Missing Physicochemical Data : No reported melting points, solubility, or logP values for this compound in existing literature. Researchers should prioritize these measurements for pharmacokinetic studies .
  • Toxicological Data : Limited information on acute toxicity; preliminary assays (e.g., MTT on HEK293 cells) are recommended before in vivo use .

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